molecular formula C10H14O3 B087575 2,4,6-Trimethoxytoluene CAS No. 14107-97-2

2,4,6-Trimethoxytoluene

Cat. No.: B087575
CAS No.: 14107-97-2
M. Wt: 182.22 g/mol
InChI Key: TZPKFPYZCMHDHL-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxytoluene is an organic compound with the molecular formula C10H14O3. It is a derivative of toluene, where three hydrogen atoms on the benzene ring are replaced by methoxy groups (-OCH3). This compound is known for its colorless to pale yellow oily appearance and is used in various chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trimethoxytoluene can be synthesized through the methylation of 2,4,6-trihydroxytoluene. The reaction typically involves the use of methyl iodide (CH3I) and a strong base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone. The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar methylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on efficient separation and purification techniques to obtain high-quality this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.

    Substitution: The methoxy groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Halogens (bromine, chlorine), nucleophiles (amines, thiols)

Major Products Formed:

Scientific Research Applications

2,4,6-Trimethoxytoluene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: this compound is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethoxytoluene involves its interaction with various molecular targets and pathways. The methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    2,4,6-Trimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of a methyl group.

    2,4,6-Trimethoxyphenol: Similar structure but with a hydroxyl group instead of a methyl group.

    2,4,6-Trimethoxyaniline: Similar structure but with an amino group instead of a methyl group.

Uniqueness: 2,4,6-Trimethoxytoluene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of three methoxy groups enhances its solubility in organic solvents and influences its reactivity in various chemical reactions. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1,3,5-trimethoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7-9(12-3)5-8(11-2)6-10(7)13-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPKFPYZCMHDHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065706
Record name 2,4,6-Trimethoxytoluene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14107-97-2
Record name 2,4,6-Trimethoxytoluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14107-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3,5-trimethoxy-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014107972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3,5-trimethoxy-2-methyl-
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Record name 2,4,6-Trimethoxytoluene
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Record name 2,4,6-trimethoxytoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of 2,4,6-Trimethoxytoluene in the context of the provided research?

A1: The provided research demonstrates the use of this compound as a starting material in the synthesis of natural products. It undergoes selective demethylation reactions with boron trifluoride and various carboxylic acids to form boron heterocycles. These heterocycles are then hydrolyzed to obtain the desired natural products, such as Baeckeol and Aurentiacin .

Q2: Can you explain the selective demethylation of this compound in more detail?

A2: this compound possesses three methoxy (-OCH3) groups. The research shows that specific reaction conditions using boron trifluoride allow for the removal of one methoxy group while leaving the other two intact. This selectivity is crucial for the subsequent formation of the desired boron heterocycles and ultimately the target natural products.

Q3: Are there alternative methods for the synthesis of Baeckeol and Aurentiacin?

A3: While the provided research highlights a specific synthetic route using this compound, other methods for synthesizing Baeckeol and Aurentiacin might exist. Comparing these methods in terms of yield, cost, and environmental impact could be an area of further investigation.

Q4: What is the significance of using boron heterocycles in this synthetic approach?

A4: Boron heterocycles act as crucial intermediates in this synthesis. Their formation, driven by the selective demethylation of this compound, allows for the controlled introduction of specific structural features found in the target natural products. This highlights the utility of boron heterocycles as valuable tools in organic synthesis.

Q5: The research mentions "Homobaeckeol." What is the structural difference between Baeckeol and Homobaeckeol?

A5: Homobaeckeol is structurally similar to Baeckeol, with the key difference being an additional methylene (-CH2-) group in its side chain. This difference arises from using a different carboxylic acid in the reaction with this compound and boron trifluoride during the synthesis .

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